3-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-SULFANYL-4(3H)-QUINAZOLINONE
Overview
Description
2-Mercapto-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a mercapto group, a pyrazole ring, and a trifluoromethyl group. These functional groups contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions
Quinazolinone Core Synthesis: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.
Pyrazole Ring Formation: The pyrazole ring is typically formed through the reaction of hydrazines with 1,3-diketones or their equivalents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4(3H)-quinazolinone undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under mild conditions to modify the quinazolinone core or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can introduce various functional groups to the trifluoromethyl position.
Scientific Research Applications
2-Mercapto-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4(3H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The pyrazole ring and trifluoromethyl group contribute to the compound’s binding affinity and specificity for its targets. These interactions can disrupt key signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: Shares the mercapto group but has a different core structure.
5-Methyl-1,3,4-thiadiazole-2-thiol: Similar in having a thiadiazole ring and mercapto group.
1-Methyl-3-trifluoromethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Contains a trifluoromethyl group and pyrazole ring but differs in the overall structure.
Uniqueness
2-Mercapto-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core, mercapto group, pyrazole ring, and trifluoromethyl group. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4OS/c1-10-9-13(16(17,18)19)21-23(10)8-4-7-22-14(24)11-5-2-3-6-12(11)20-15(22)25/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTDVXOMCCWKIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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